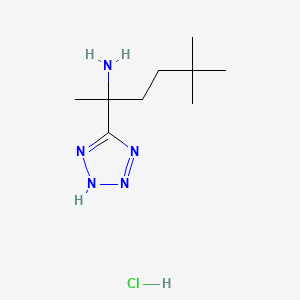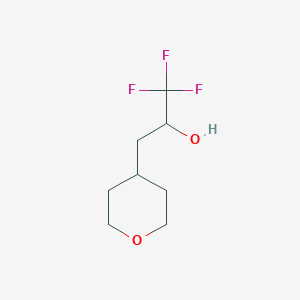
1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a chemical compound with the following structural formula:
C8H13F3O2
It consists of a trifluoromethyl group, a tetrahydro-2H-pyran ring, and a hydroxyl group. The compound is also known by other names, including 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.
Mechanism of Action
The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related compounds, the combination of trifluoromethyl, pyran, and hydroxyl groups in 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol makes it distinct. Similar compounds include other fluorinated alcohols and ketones.
Properties
Molecular Formula |
C8H13F3O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2 |
InChI Key |
DUXQTLYIHHXJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


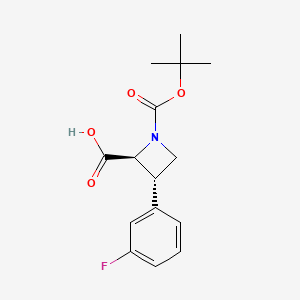
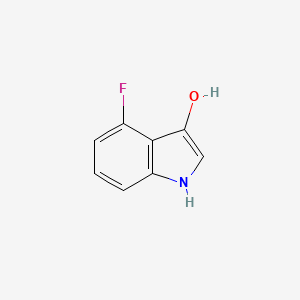
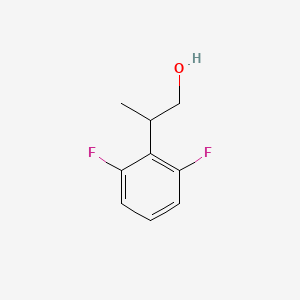
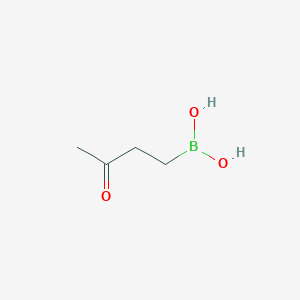
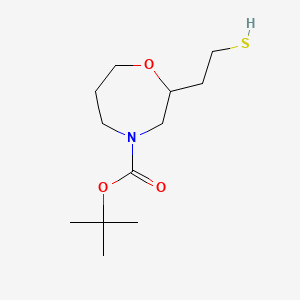
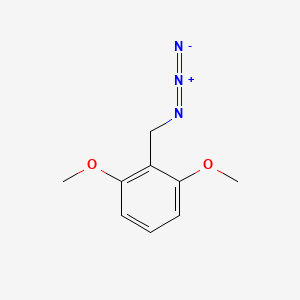
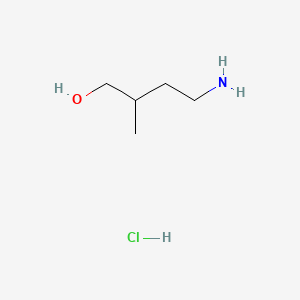
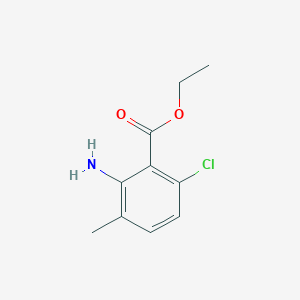
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
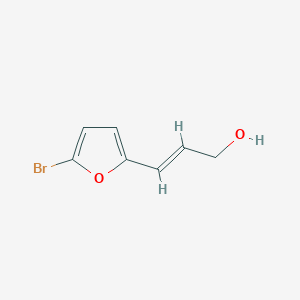
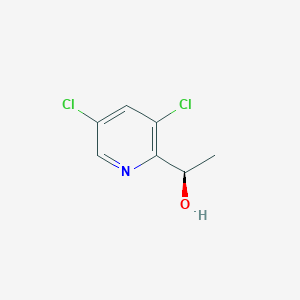
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B13577886.png)
